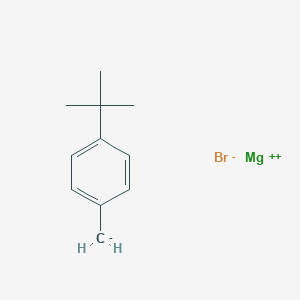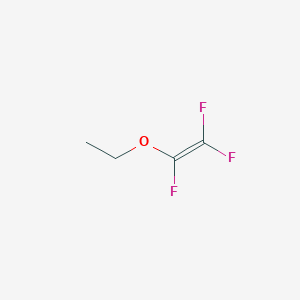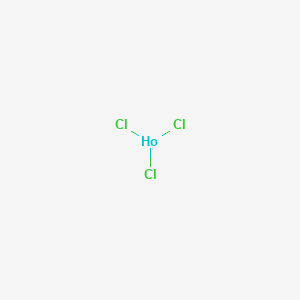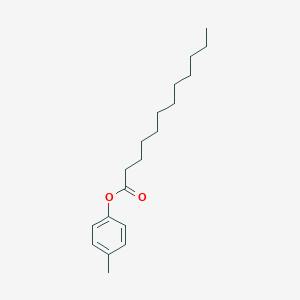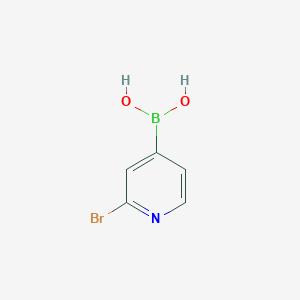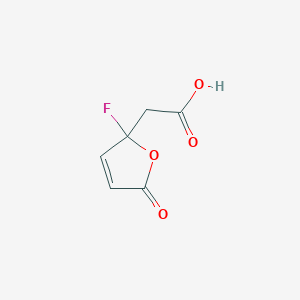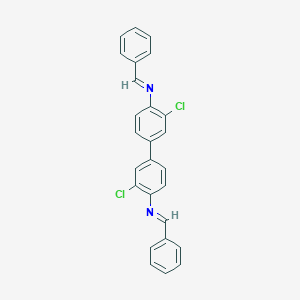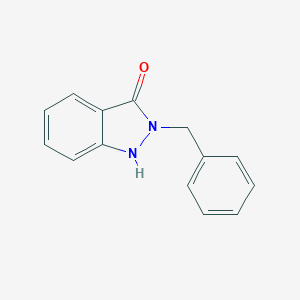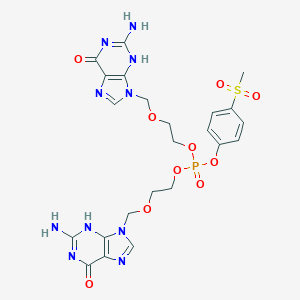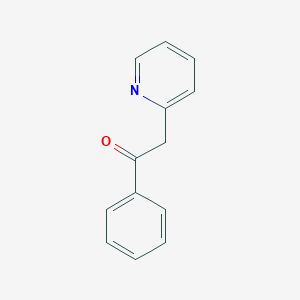![molecular formula C36H23BF14P B156997 Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf CAS No. 918824-12-1](/img/structure/B156997.png)
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as H-Pyrazole, and it has been studied extensively for its potential applications in various fields, including medicine and materials science.
Mécanisme D'action
The exact mechanism of action of H-Pyrazole is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cell growth and inflammation. It may also interact with specific cellular receptors to produce its effects.
Effets Biochimiques Et Physiologiques
Studies have shown that H-Pyrazole can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it may have neuroprotective effects and could potentially be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using H-Pyrazole in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. Additionally, it has shown good selectivity for its target enzymes, reducing the likelihood of off-target effects. However, its high potency can also make it difficult to work with, as it requires careful handling and storage to prevent accidental exposure.
Orientations Futures
There are several potential future directions for the study of H-Pyrazole. One area of focus could be the development of new anti-cancer therapies based on its mechanism of action. Additionally, further research could be conducted to explore its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, the synthesis of new derivatives of H-Pyrazole could be explored to improve its potency and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of H-Pyrazole involves the reaction of 4,5-dichloro-2,3,5,6-tetrafluorophenol with bis(2,4,6-trimethylphenyl)phosphine in the presence of a base. The resulting intermediate is then reacted with pentamethylcyclopentadiene to produce the final product.
Applications De Recherche Scientifique
H-Pyrazole has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
918824-12-1 |
|---|---|
Nom du produit |
Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf |
Formule moléculaire |
C36H23BF14P |
Poids moléculaire |
763.3 g/mol |
InChI |
InChI=1S/C36H22BF14P/c1-11-7-13(3)34(14(4)8-11)52(35-15(5)9-12(2)10-16(35)6)36-32(50)24(42)19(25(43)33(36)51)37(17-20(38)26(44)30(48)27(45)21(17)39)18-22(40)28(46)31(49)29(47)23(18)41/h7-10H,1-6H3/q-1/p+1 |
Clé InChI |
KDUKOLNXDQLNER-UHFFFAOYSA-O |
SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
SMILES canonique |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F |
Pictogrammes |
Irritant |
Synonymes |
Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate; Frustrated Phosphonium Borate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



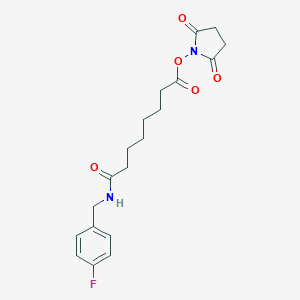
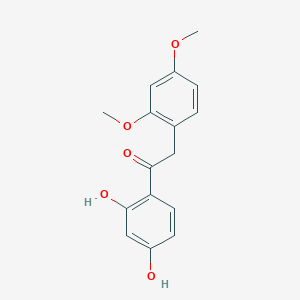
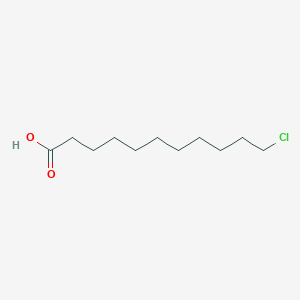
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
